![molecular formula C6H6Cl2O2S B14146637 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione CAS No. 62814-93-1](/img/structure/B14146637.png)
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-3lambda~6~-thiabicyclo[320]hept-6-ene-3,3-dione is a chemical compound with the molecular formula C6H6Cl2O2S It is a member of the bicyclic sulfone family, characterized by its unique structure that includes a sulfur atom and two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione typically involves the functionalization of the 6,7-double bond in the bicyclic sulfone. One common method includes the thermal extrusion of sulfur dioxide (SO2), which allows direct entry into seven-membered ring systems via a Cope rearrangement of the resulting cis-1,2-divinyl intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione involves its interaction with molecular targets through its sulfone and chlorine groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting various pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Thiabicyclo[3.2.0]hept-6-ene, 6,7-dichloro-, 3,3-dioxide: A closely related compound with similar structural features.
3-Thiabicyclo[3.2.0]hept-6-ene, 6,7-dichloro-, 3,3-dioxide: Another similar compound with slight variations in its molecular structure.
Uniqueness
6,7-Dichloro-3lambda~6~-thiabicyclo[3.2.0]hept-6-ene-3,3-dione is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
62814-93-1 |
|---|---|
Fórmula molecular |
C6H6Cl2O2S |
Peso molecular |
213.08 g/mol |
Nombre IUPAC |
6,7-dichloro-3λ6-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide |
InChI |
InChI=1S/C6H6Cl2O2S/c7-5-3-1-11(9,10)2-4(3)6(5)8/h3-4H,1-2H2 |
Clave InChI |
RTRUIVYJQNPDRH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CS1(=O)=O)C(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




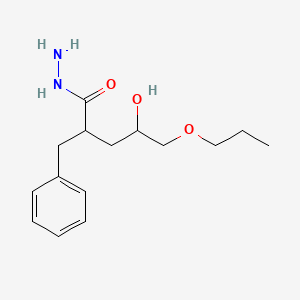
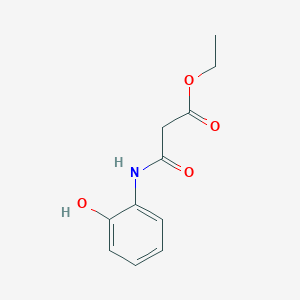
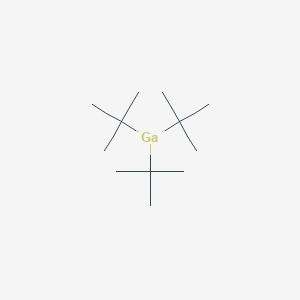

![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
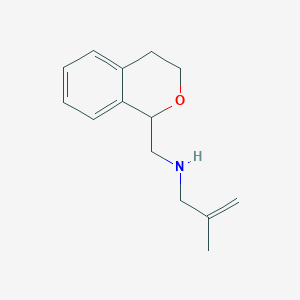

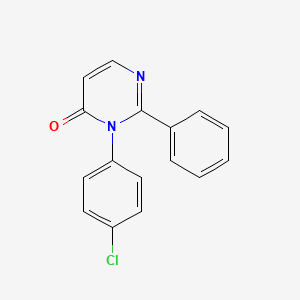

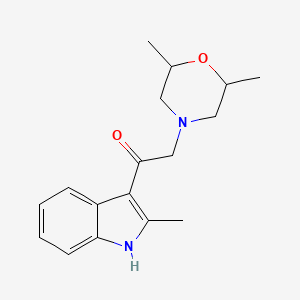
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146638.png)
